molecular formula C8H11F3N4 B1434498 (7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1955514-86-9

(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B1434498
CAS No.: 1955514-86-9
M. Wt: 220.2 g/mol
InChI Key: KKWBTIXHHXGUAL-UHFFFAOYSA-N
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Description

(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a trifluoromethyl group at position 7 and a methanamine moiety at position 2. Its molecular formula is C₈H₁₁F₃N₄, with a molecular weight of 220.20 g/mol (unprotonated form). The dihydrochloride salt form, C₈H₁₃Cl₂F₃N₄, has a molecular weight of 293.12 g/mol . This compound is structurally related to pharmaceuticals like sitagliptin (a dipeptidyl peptidase-4 (DPP-4) inhibitor) but differs in the heterocyclic ring system and substituent positioning .

Properties

IUPAC Name

[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12/h5H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWBTIXHHXGUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CN)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase and VEGFR-2. These interactions are crucial for its biological activities, such as anticancer properties. The compound exhibits enzyme inhibition, particularly inhibiting c-Met kinase at nanomolar levels, which is essential for its therapeutic potential.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting the growth of cancer cells, such as A549, MCF-7, and HeLa cell lines. The compound affects cell signaling pathways, including the c-Met signaling pathway, leading to cell cycle arrest and apoptosis. Additionally, it impacts gene expression and cellular metabolism, contributing to its antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to c-Met and VEGFR-2 proteins, inhibiting their kinase activities. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also induces changes in gene expression, further contributing to its anticancer properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity. Understanding these pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity. The compound’s distribution patterns can influence its efficacy and toxicity, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can enhance its interactions with target biomolecules, contributing to its therapeutic effects

Biological Activity

The compound (7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a derivative of the triazolo-pyridine class known for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6_{6}H7_{7}F3_{3}N4_{4}
  • Molecular Weight : 221.14 g/mol
  • CAS Number : 486460-21-3

Synthesis

Various methods have been employed for the synthesis of triazolo-pyridine derivatives. The compound can be synthesized through microwave-assisted methods or traditional synthetic routes involving the reaction of appropriate precursors under specific conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives showed activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential:

  • In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation compared to control groups. The effective dose (ED50) was reported to be approximately 9.17 µM for similar compounds .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the trifluoromethyl group significantly enhances the biological activity of these compounds. Variations in substituents on the pyridine ring can lead to different levels of potency against specific biological targets such as COX enzymes involved in inflammation pathways .

Case Study 1: Anti-inflammatory Assessment

A study assessed the anti-inflammatory activity of various triazolo-pyridine derivatives. The results indicated that compounds with electron-donating groups on the aromatic ring exhibited enhanced inhibition of COX-2 activity compared to COX-1. The IC50 values were significantly lower in these derivatives, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazolo derivatives against resistant bacterial strains. The findings highlighted that modifications at the nitrogen positions of the triazole ring improved antibacterial activity significantly. The compound's ability to penetrate bacterial membranes was attributed to its unique structural features .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs between 8 - 32 µg/mL
Anti-inflammatoryED50 ~ 9.17 µM in rat models
COX InhibitionEnhanced inhibition with specific SARs

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of triazolopyridines exhibit significant antidepressant properties. The trifluoromethyl group enhances the pharmacological profile by improving the binding affinity to serotonin receptors. Studies have shown that compounds with similar structures can modulate serotonin levels effectively, suggesting potential as antidepressants .

Anticancer Properties

Triazolopyridines have been investigated for their anticancer activity. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines .

Antimicrobial Effects

The antimicrobial properties of triazolopyridines have also been explored. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes. This characteristic has led to promising results against both Gram-positive and Gram-negative bacteria .

Pesticidal Activity

Research has indicated that triazolopyridines can serve as effective pesticides. Their mechanism of action involves disrupting the metabolic processes of pests, leading to increased mortality rates. Field trials have shown that these compounds can reduce pest populations significantly without harming beneficial insects .

Herbicidal Properties

The herbicidal potential of this compound has also been studied. It can inhibit specific enzymes involved in plant growth, providing a means to control unwanted vegetation effectively. Laboratory tests have demonstrated its efficacy against a range of weed species .

Polymerization Initiators

In material science, (7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine has been utilized as a polymerization initiator due to its ability to generate free radicals upon thermal activation. This application is particularly valuable in the production of specialty polymers with tailored properties for various industrial applications .

Coatings and Adhesives

The compound's unique chemical structure allows it to be incorporated into coatings and adhesives to enhance their durability and resistance to environmental factors. Its incorporation into formulations has shown improved adhesion properties and longevity under harsh conditions .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntidepressant ActivityEnhances serotonin receptor binding .
Anticancer PropertiesInduces apoptosis in cancer cells .
Antimicrobial EffectsEffective against Gram-positive and negative bacteria .
Agricultural ApplicationsPesticidal ActivityReduces pest populations significantly .
Herbicidal PropertiesInhibits growth in various weed species .
Material SciencePolymerization InitiatorsGenerates free radicals for polymer production .
Coatings and AdhesivesImproves durability and adhesion properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Class
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 7-(CF₃), 3-(CH₂NH₂) C₈H₁₁F₃N₄ 220.20 Investigational
Sitagliptin [1,2,4]Triazolo[4,3-a]pyrazine 7-(CF₃), 3-(side chain with amino and aryl groups) C₁₆H₁₅F₆N₅O 407.32 DPP-4 inhibitor
7-Nitroso impurity of Sitagliptin [1,2,4]Triazolo[4,3-a]pyrazine 7-Nitroso, 3-(CF₃) C₇H₆F₃N₅O 257.15 Nitrosamine impurity
[8-Chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]methanamine [1,2,4]Triazolo[4,3-a]pyridine 8-Cl, 6-(CF₃), 3-(CH₂NH₂) C₈H₉ClF₃N₄ 256.63 Unclassified
MmB-38 [1,2,4]Triazolo[4,3-a]pyrazine 7-(6-Methoxynaphthalen-2-yl), 3-(CF₃) C₂₀H₁₇F₃N₄O 410.38 Research tool

Key Structural Differences :

  • Heterocyclic Core : The target compound uses a pyridine ring fused to the triazole, whereas sitagliptin and MmB-38 feature a pyrazine core. Pyrazine derivatives generally exhibit higher polarity and metabolic stability .
  • Substituent Positioning : The trifluoromethyl group at position 7 in the target compound contrasts with sitagliptin’s trifluoromethyl at position 3. This positional variance impacts steric hindrance and binding affinity to biological targets .
  • Functional Groups : The methanamine group in the target compound is simpler than sitagliptin’s extended side chain (containing a fluorophenyl and carbonyl group), which is critical for DPP-4 inhibition .

Key Findings :

Bioactivity : Sitagliptin’s DPP-4 inhibitory activity (IC₅₀ = 18 nM) is attributed to its extended side chain, which mimics natural peptide substrates. The target compound’s lack of a peptide-like moiety likely renders it inactive against DPP-4 .

Solubility : The target compound’s dihydrochloride salt form enhances aqueous solubility compared to neutral analogs like MmB-38, which are highly lipophilic .

Synthetic Complexity : Sitagliptin requires multi-step synthesis with enzymatic resolution, whereas the target compound can be synthesized via simpler cyclization routes .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach that includes:

  • Formation of the triazolopyridine core structure.
  • Introduction of the trifluoromethyl substituent at the 7-position.
  • Functionalization at the 3-position to install the methanamine group.

These steps often utilize hydrazine derivatives, halogenated pyridines or pyrazines, and trifluoroacetylation reagents under controlled conditions. Catalytic hydrogenation and amine protection/deprotection strategies are commonly employed to achieve the desired substitution pattern and purity.

Detailed Preparation Route from Patent CN102796104A

A patented method outlines a practical synthetic route for a closely related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, which shares the triazolopyridine framework and trifluoromethyl substitution. This method is adaptable for the target compound:

Stepwise Synthesis:

Step Reagents and Conditions Description
1 Ethanol, hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH adjusted to 6 Formation of hydrazine intermediate by nucleophilic substitution on chloropyrazine
2 Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, distillation to remove trifluoroacetic acid, pH adjusted to 12 Introduction of trifluoromethyl group via trifluoroacetylation and ring closure to form triazolopyrazine core
3 Palladium on carbon (Pd/C), ethanol, hydrogenation under nitrogen atmosphere in high-pressure reactor, filtration, washing, concentration Catalytic hydrogenation to reduce intermediates and finalize ring saturation
4 Treatment with ethanol solution of hydrogen chloride, precipitation, washing, drying Conversion to hydrochloride salt for isolation and purification

Advantages:

  • Starting materials are readily available.
  • The synthetic route is relatively simple and avoids excessive byproducts.
  • Suitable for scale-up and industrial production.

This method emphasizes controlling pH and reaction conditions to optimize yield and purity, minimizing side reactions and simplifying purification.

Organic Synthesis and Coupling Reactions

The compound’s methanamine side chain can be introduced via amide coupling or reductive amination strategies. Examples include:

  • Amide Formation Using Carbodiimide Coupling Agents:
    Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like dichloromethane or DMF at low temperatures (0–20 °C) to couple the triazolopyridine amine with carboxylic acid derivatives, yielding amide intermediates with high efficiency (up to 86% yield reported).

  • Hydrogenation for Reduction Steps:
    Pd/C catalyzed hydrogenation under atmospheric or elevated pressure is used to reduce nitro or other reducible groups on intermediates, facilitating ring saturation and amine formation.

  • Use of Protective Groups:
    Boc (tert-butoxycarbonyl) protection of amines is common during intermediate steps to prevent side reactions, with subsequent deprotection under acidic conditions to yield free amines.

Representative Data Table of Preparation Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Notes
Formation of hydrazine intermediate Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6 Not specified Controlled pH critical for purity
Trifluoroacetylation and ring closure Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux Not specified Removal of trifluoroacetic acid by distillation
Catalytic hydrogenation Pd/C, ethanol, N2 atmosphere, high-pressure kettle Not specified Essential for ring saturation
Amide coupling (EDC/HOBt) EDC, HOBt, DMF or CH2Cl2, 0–20 °C, 4–16 h 71.8–86 High yields with careful temperature control
Final salt formation HCl in ethanol, precipitation Not specified For product isolation and stability

Research Findings and Optimization Notes

  • The trifluoromethyl group at the 7-position enhances biological activity and metabolic stability, making its introduction a key step.
  • The use of trifluoroacetic anhydride and methanesulfonic acid is effective for introducing the trifluoromethyl moiety via ring closure reactions with minimal byproducts.
  • Catalytic hydrogenation conditions require optimization to avoid over-reduction or dechlorination side products, with Pd/C under nitrogen atmosphere preferred.
  • Amide coupling efficiency depends on the choice of coupling agents and reaction temperature; EDC/HOBt in DMF or dichloromethane at low temperatures provides good yields and purity.
  • Protective group strategies (e.g., Boc) facilitate handling of sensitive amine intermediates and improve overall synthetic yield.

Q & A

Q. What are the recommended synthetic routes for preparing (7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine?

Methodological Answer: The compound can be synthesized via amide coupling reactions using commercially available triazolopyridine precursors. For example, derivatives of [1,2,4]triazolo[4,3-a]pyridin-3-amine can be functionalized through nucleophilic substitution or reductive amination. Salt forms (e.g., hydrochloride) are often generated by treating the free base with HCl in anhydrous solvents like dichloromethane, followed by recrystallization .

Key Steps:

  • Amide Coupling: React triazolopyridine amines with activated carboxylic acids (e.g., HATU/DIPEA in DMF).
  • Salt Formation: Treat with HCl gas in dichloromethane, then precipitate using diethyl ether.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm hydrogen and carbon environments (e.g., trifluoromethyl at δ ~120 ppm in 13C^{13}\text{C} NMR).
  • HPLC/UPLC-MS: Quantify purity (>95%) and detect impurities (e.g., genotoxic nitroso derivatives) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis: Verify molecular formula (e.g., C8_8H11_{11}F3_3N4_4 for the free base).

Example Parameters for HPLC:

ColumnMobile PhaseFlow RateDetection
C18 (150 mm)0.1% TFA in H2_2O/MeCN1.0 mL/minUV (254 nm)

Advanced Research Questions

Q. How can genotoxic impurities (e.g., 7-nitroso derivatives) be quantified in this compound?

Methodological Answer: Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is recommended. Use a limit of detection (LOD) ≤37 ng/day, as per EMA guidelines. Key steps:

Sample Preparation: Extract impurities using solid-phase extraction (SPE) with mixed-mode sorbents.

Chromatography: Employ a HILIC column with 0.1% formic acid in water/acetonitrile.

MS Detection: Monitor transitions for nitroso derivatives (e.g., m/z 293 → 213 for fragmentation) in multiple reaction monitoring (MRM) mode .

Validation Parameters:

  • Linearity: R2^2 ≥0.998 over 1–100 ng/mL.
  • Recovery: 85–115% via spike-and-recovery tests.

Q. What strategies enhance bioactivity through modification of the methanamine group?

Methodological Answer: Derivatization of the methanamine group improves pharmacokinetic properties:

  • Urea/Thiourea Derivatives: React with isocyanates or thiocarbamoyl chlorides to enhance antimicrobial activity (e.g., MIC values ≤8 µg/mL against S. aureus) .
  • Amide Coupling: Link to heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridines) via EDC/HOBt activation, improving DPP-4 inhibition (IC50_{50} <10 nM) .

Structure-Activity Relationship (SAR) Insights:

ModificationBioactivity ImpactReference
Thiourea substitution↑ Antifungal activity
Trifluoromethyl group↑ Metabolic stability

Q. How can computational methods guide the design of analogs targeting dipeptidyl peptidase-4 (DPP-4)?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using DPP-4 crystal structures (PDB: 4A5S). Focus on:

  • Hydrogen Bonding: Interactions with Glu205/Glu206.
  • Hydrophobic Pockets: Occupancy by trifluoromethyl and triazolo groups.
    Validate predictions with in vitro enzyme assays (e.g., fluorogenic substrate H-Gly-Pro-AMC) .

Key Computational Parameters:

  • Docking Grid: Center on catalytic Ser630 (20 Å box).
  • Scoring Function: MM-GBSA for binding free energy.

Q. What are the challenges in scaling up synthesis while minimizing impurities?

Methodological Answer: Optimize reaction conditions to suppress byproducts:

  • Temperature Control: Maintain ≤0°C during nitrosation-prone steps.
  • Catalyst Screening: Use Pd/C or Ni catalysts for hydrogenation to reduce nitro intermediates without over-reduction.
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor intermediate formation .

Critical Parameters:

ParameterOptimal RangeImpact
Reaction Temperature0–5°C↓ Nitrosamine formation
Catalyst Loading5% w/w Pd/C↑ Yield (85–90%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 2
(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

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